molecular formula C18H18N2O3 B2491291 5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol CAS No. 1009770-57-3

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B2491291
CAS No.: 1009770-57-3
M. Wt: 310.353
InChI Key: UFMJMIJPZNNKMI-UHFFFAOYSA-N
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Description

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a complex organic compound with significant potential in various scientific fields. This compound features a phenol group, an ethoxy group, and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
  • 5-methoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol

Uniqueness

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the pyrazole ring, allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-23-12-8-9-14(16(21)10-12)18-15(11-19-20-18)13-6-4-5-7-17(13)22-2/h4-11,21H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMJMIJPZNNKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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